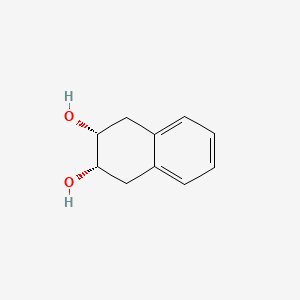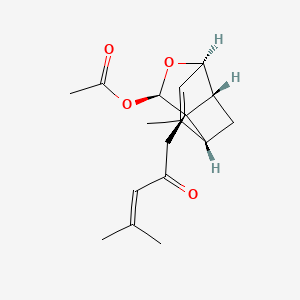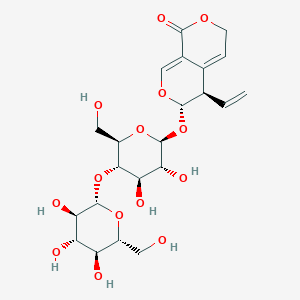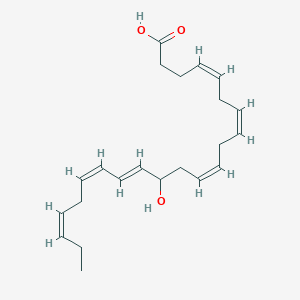
13-HDoHE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosahexaenoic acid is a hydroxydocosahexaenoic acid that consists of (4Z,7Z,10Z,14E,16Z,19Z)-docosahexaenoic acid bearing an additional 13-hydroxy substituent. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a hydroxydocosahexaenoic acid and a secondary allylic alcohol. It is a conjugate acid of a (4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosahexaenoate.
Aplicaciones Científicas De Investigación
1. Nuclear Magnetic Resonance Spectroscopy
13-HDoHE, a hydroxydocosahexaenoic acid, can be analyzed using nuclear magnetic resonance (NMR) spectroscopy, an essential tool for biochemical studies. NMR spectroscopy, including carbon-13 NMR, is non-destructive and provides extensive information about the chemical environment of molecules. This technique is highly sensitive and applicable for studying large molecules in various media, aiding in understanding the molecular structure and dynamics of compounds like 13-HDoHE (Eakin, Morgan, Gregg, & Matwiyoff, 1972).
2. Metabolic Flux Analysis
13-HDoHE can be studied in metabolic flux analysis using 13C-isotope labeling. This approach is integral to understanding metabolic network modeling and involves various steps like model setup, data acquisition, and visualization of results. It offers insights into metabolic pathways and interactions within biological systems, providing a deeper understanding of biochemical processes involving compounds like 13-HDoHE (Dalman, Droste, Weitzel, Wiechert, & Nöh, 2010).
3. Study of Polymer-Solvent Interactions
In studies involving polymeric materials, 13-HDoHE can be part of research focusing on polymer-solvent interactions. This involves understanding how different molecules, including hydroxydocosahexaenoic acids, interact with polymers in various solvent environments. Techniques like 13C NMR can be employed to study these interactions, providing valuable information on the behavior and properties of polymers in different environments (Hanyková, Labuta, & Spĕvác̆ek, 2006).
4. Hydrogen-Bonded Complex Characterization
13-HDoHE can be analyzed in the context of studying hydrogen-bonded complexes. Using techniques like NMR, researchers can investigate the molecular geometry and dynamics of such complexes. This kind of research contributes to a deeper understanding of molecular interactions and bonding mechanisms in various chemical and biological systems (Tolstoy, Schah-Mohammedi, Smirnov, Golubev, Denisov, & Limbach, 2004).
Propiedades
Nombre del producto |
13-HDoHE |
|---|---|
Fórmula molecular |
C22H32O3 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(4Z,7Z,10Z,14E,16Z,19Z)-13-hydroxydocosa-4,7,10,14,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,14-11-,16-13-,18-15+ |
Clave InChI |
SEVOKGDVLLIUMT-SKSHMZPZSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
SMILES |
CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O |
SMILES canónico |
CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid](/img/structure/B1252109.png)
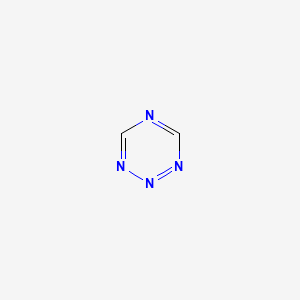
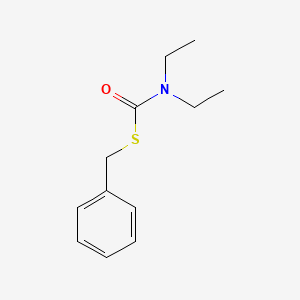

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B1252113.png)
![[5,7,8,14-Tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252114.png)

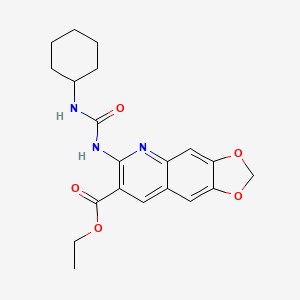
![[(1S,4R,5S,6S,7S,8R,9S,13S,16S,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252120.png)
